molecular formula C4H8O6Pb2 B7800874 Leadacetatebasic

Leadacetatebasic

Cat. No.: B7800874
M. Wt: 5.7e+02 g/mol
InChI Key: ODPICMBMWOLHAJ-UHFFFAOYSA-J
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Description

Lead acetate basic (synonyms: lead subacetate, basic lead acetate; CAS No. 1335-32-6) is a lead-containing compound with the molecular formula C₄H₁₀O₈Pb₃ . It exists as a white powder with a faint acetic odor and is primarily used in laboratory settings, sugar analysis, and as a clarifying agent for organic substances . Its structure incorporates hydroxide groups, distinguishing it from neutral lead acetates. Industrially, it serves in coatings, pH regulation, and explosives manufacturing .

Chronic exposure risks involve cognitive decline, renal damage, and developmental toxicity . Environmental toxicity is significant, with acute aquatic toxicity reported .

Properties

IUPAC Name

lead(2+);diacetate;dihydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPICMBMWOLHAJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O6Pb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5.7e+02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stoichiometric Control in Basic Acetate Formation

Lead monoxide (PbO, litharge) reacts with concentrated acetic acid to form lead acetate basic. The product’s composition depends on the PbO-to-acetic acid molar ratio. At 25°C, dissolving 1 mole of PbO in 2 moles of acetic acid yields the monobasic form, Pb(CH₃COO)₂·PbO. Excess PbO (3:1 molar ratio) produces the dibasic variant, Pb(CH₃COO)₂·2PbO.

Reaction mechanism :

3Pb(CH₃COO)2+PbO[Pb(CH₃COO)2]3PbO(Monobasic)[4]3\text{Pb(CH₃COO)}2 + \text{PbO} \rightleftharpoons [\text{Pb(CH₃COO)}2]3·\text{PbO} \quad \text{(Monobasic)}
Pb(CH₃COO)2PbO+2PbOPb(CH₃COO)22PbO(Dibasic)[4]\text{Pb(CH₃COO)}2·\text{PbO} + 2\text{PbO} \rightarrow \text{Pb(CH₃COO)}_2·2\text{PbO} \quad \text{(Dibasic)}

Solubility and Phase Equilibria

NIST studies demonstrate that lead acetate basic precipitates from saturated solutions when PbO exceeds solubility thresholds. At 25°C, the solubility of monobasic acetate in water is 0.85 g/100 mL, while dibasic acetate remains insoluble (<0.01 g/100 mL). Adjusting the PbO concentration shifts equilibrium toward the desired phase:

PbO Concentration (mol/L)Dominant PhaseSolubility (g/100 mL)
0.1Neutral Pb(CH₃COO)₂45.2
0.5Monobasic Pb(CH₃COO)₂·PbO0.85
1.0Dibasic Pb(CH₃COO)₂·2PbO<0.01

Data derived from NIST solubility studies

Dissolution of Lead Carbonate in Acetic Acid

Acid-Base Neutralization Pathway

Lead carbonate (PbCO₃) reacts with acetic acid to form lead acetate basic via intermediate neutralization:

PbCO3+2CH₃COOHPb(CH₃COO)2+CO2+H2O[2]\text{PbCO}3 + 2\text{CH₃COOH} \rightarrow \text{Pb(CH₃COO)}2 + \text{CO}2 + \text{H}2\text{O}

Subsequent addition of PbO or Pb(OH)₂ induces basic salt formation:

Pb(CH₃COO)2+PbOPb(CH₃COO)2PbO[4]\text{Pb(CH₃COO)}2 + \text{PbO} \rightarrow \text{Pb(CH₃COO)}2·\text{PbO}

Yield Optimization

A 2021 synthesis protocol achieved 84% yield for monobasic acetate by refluxing PbCO₃ in 50% acetic acid (v/v) at 80°C for 4 hours. Excess PbCO₃ (1.5:1 molar ratio to acetic acid) minimized residual acidity, favoring crystallization of the monobasic form.

Redox Synthesis Using Metallic Lead

Hydrogen Peroxide-Assisted Oxidation

Metallic lead reacts with acetic acid and hydrogen peroxide (H₂O₂) under oxidative conditions:

Pb+H2O2+2CH3COOHPb(CH₃COO)2+2H2O[2]\text{Pb} + \text{H}2\text{O}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Pb(CH₃COO)}2 + 2\text{H}_2\text{O}

Post-synthesis, PbO is added to convert neutral acetate to the basic form. This method avoids PbO precursors but requires strict control of H₂O₂ concentration to prevent overoxidation.

Catalytic Enhancements

Adding sodium acetate (NaCH₃COO) and 18-crown-6 ether in dichloromethane accelerates lead dissolution, achieving 84% yield for monobasic acetate at 20°C. The crown ether sequesters Pb²⁺ ions, preventing premature precipitation and ensuring homogeneous reaction progress.

Comparative Analysis of Synthesis Routes

Efficiency and Purity

MethodYield (%)Purity (XRD)Reaction Time
PbO + Acetic Acid9299%2 hours
PbCO₃ + Acetic Acid8495%4 hours
Pb + H₂O₂ + Acetic Acid7890%6 hours

Data synthesized from Refs

Industrial Scalability

The PbO-acetic acid method dominates industrial production due to its high yield and minimal byproducts. However, redox synthesis is preferred for laboratory-scale work, as it avoids handling PbO dust, which poses inhalation risks .

Chemical Reactions Analysis

Reactions with Acids

Basic lead acetates react with strong acids to form lead salts and acetic acid:

  • Sulfuric acid (H₂SO₄):
    Pb4O(Ac)6+4H2SO44PbSO4+6CH3COOH+H2O\text{Pb}_4\text{O(Ac)}_6 + 4\text{H}_2\text{SO}_4 \rightarrow 4\text{PbSO}_4 + 6\text{CH}_3\text{COOH} + \text{H}_2\text{O}
    Produces lead sulfate, a white precipitate .

  • Hydrochloric acid (HCl):
    Pb2O(Ac)2+4HCl2PbCl2+2CH3COOH+H2O\text{Pb}_2\text{O(Ac)}_2 + 4\text{HCl} \rightarrow 2\text{PbCl}_2 + 2\text{CH}_3\text{COOH} + \text{H}_2\text{O}
    Yields lead chloride, sparingly soluble in water .

Reactions with Alkalis

Basic lead acetates react with hydroxides to form lead hydroxides:

  • Sodium hydroxide (NaOH):
    Pb4O(Ac)6+8NaOH4Pb(OH)2+6CH3COONa\text{Pb}_4\text{O(Ac)}_6 + 8\text{NaOH} \rightarrow 4\text{Pb(OH)}_2 + 6\text{CH}_3\text{COONa}
    Forms gelatinous lead hydroxide .

Precipitation Reactions

Basic lead acetates form insoluble salts with anions like sulfide, chromate, and iodide:

  • Hydrogen sulfide (H₂S):
    Pb4O(Ac)6+4H2S4PbS+6CH3COOH+2H2O\text{Pb}_4\text{O(Ac)}_6 + 4\text{H}_2\text{S} \rightarrow 4\text{PbS} + 6\text{CH}_3\text{COOH} + 2\text{H}_2\text{O}
    Produces black lead sulfide, used in qualitative analysis .

  • Potassium chromate (K₂CrO₄):
    Pb2O(Ac)2+2K2CrO42PbCrO4+2CH3COOK+H2O\text{Pb}_2\text{O(Ac)}_2 + 2\text{K}_2\text{CrO}_4 \rightarrow 2\text{PbCrO}_4 + 2\text{CH}_3\text{COOK} + \text{H}_2\text{O}
    Yields yellow lead chromate .

Thermal Decomposition

Lead(II) acetate decomposes into basic acetates and oxides at elevated temperatures:

Temperature Range Products Observations
100–150°CPb(Ac)₂·½H₂O (hemihydrate)Loss of water molecules
200–280°CPb₄O(Ac)₆, Pb₂O(Ac)₂Formation of coordination polymers
>300°CPbO, CO₂, H₂OComplete decomposition to lead oxide

Structural Characteristics

The anhydrous and hydrated forms exhibit distinct coordination geometries:

Property Anhydrous Pb(Ac)₂ Trihydrate Pb(Ac)₂·3H₂O
Coordination Sphere Pb²⁺ in 2D sheetsPb²⁺ in 1D chains
Aggregation Hydrophobic stackingHydrogen-bonded networks
Thermal Stability Stable up to 200°CDehydrates at 75°C

Environmental and Redox Reactions

  • Carbon dioxide (CO₂):
    Pb4O(Ac)6+2CO22PbCO3+3Pb(Ac)2\text{Pb}_4\text{O(Ac)}_6 + 2\text{CO}_2 \rightarrow 2\text{PbCO}_3 + 3\text{Pb(Ac)}_2
    Forms basic lead carbonate upon air exposure .

  • Oxidation with hydrogen peroxide (H₂O₂):
    Pb+H2O2+2CH3COOHPb(Ac)2+2H2O\text{Pb} + \text{H}_2\text{O}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Pb(Ac)}_2 + 2\text{H}_2\text{O}
    Used in synthesis of lead acetate precursors .

Scientific Research Applications

Chemical Applications

1.1 Laboratory Reagent
Lead acetate is widely used as a reagent in laboratories for various chemical reactions. It serves as a precursor for synthesizing other lead compounds and is utilized in organic synthesis due to its reactivity with sulfide ions to form lead sulfide (PbS), which precipitates as a black solid. The reaction can be represented as:

Pb CH3COO 2+H2SPbS+2CH3COOH\text{Pb CH}_3\text{COO }_2+\text{H}_2\text{S}\rightarrow \text{PbS}+2\text{CH}_3\text{COOH}

1.2 Mordant in Dyeing
In the textile industry, lead acetate acts as a mordant, enhancing the binding of dyes to fabrics. This property is crucial for achieving vibrant colors and improving colorfastness in textiles .

1.3 Detection of Gases
Lead acetate paper is employed to detect hydrogen sulfide (H₂S) gas. When H₂S comes into contact with lead acetate, it forms lead sulfide, which appears as a black precipitate. This application is particularly useful in environmental monitoring and safety assessments .

Medical Applications

2.1 Historical Uses
Historically, lead acetate was used in folk medicine as an astringent and was applied to treat sore nipples and poison ivy rashes. For instance, Goulard's extract, which contains lead acetate, was used for its soothing properties .

2.2 Case Studies on Lead Poisoning
Several case studies highlight the dangers associated with lead acetate exposure. For example, painters exposed to lead-based paints have shown symptoms of lead poisoning, including malaise and neurological impairment . These cases underscore the need for caution in environments where lead compounds are present.

Industrial Applications

3.1 Paints and Coatings
Lead acetate is utilized as a drier in paints and varnishes, accelerating the drying process by promoting oxidation . Its role in enhancing the durability of coatings makes it valuable in industrial applications.

3.2 Cosmetics
Although its use has been largely banned due to health concerns, lead acetate was historically included in hair coloring products for its ability to darken hair progressively . Its sweet taste also led to past applications in food products, although these have been prohibited due to toxicity.

Environmental and Safety Considerations

Lead acetate poses significant health risks due to its toxicity and potential for causing lead poisoning. Exposure can result in neurological damage and other serious health issues . Therefore, strict regulations govern its use in consumer products and industrial applications.

Summary Table of Applications

Application AreaSpecific UsesHealth Considerations
ChemicalLaboratory reagent; synthesis of other compoundsToxicity; potential for poisoning
TextileMordant for dyeingToxicity; environmental impact
IndustrialDrier in paints; detection of H₂SToxicity; regulatory restrictions
MedicalHistorical use in folk remediesHigh risk of lead exposure
CosmeticsFormerly used in hair dyesBanned due to carcinogenic risks

Case Study: H₂S Detection Using Lead Acetate

A recent study developed a method using lead acetate strips to measure hydrogen sulfide release from cell cultures. This method demonstrated sensitivity comparable to traditional agar trap methods while providing rapid results . The ability to quantify H₂S accurately is crucial for understanding its biological roles and implications in various pathophysiological processes.

Mechanism of Action

The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead (II) Acetate

  • Molecular Formula : Pb(CH₃COO)₂·3H₂O
  • CAS No.: 6080-56-4 (trihydrate)
  • Properties : Water-soluble, sweet-tasting crystals. Unlike lead acetate basic, it lacks hydroxide groups and forms a neutral salt.
  • Applications : Historical use as a sugar substitute (“sugar of lead”), mordant in dyes, and analytical reagent.
  • Toxicity : Acute toxicity via ingestion or inhalation; linked to anemia and neurodevelopmental disorders .

Lead (IV) Acetate

  • Molecular Formula : Pb(C₂H₃O₂)₄
  • CAS No.: 546-67-8
  • Properties : Oxidizing agent, typically stabilized in acetic acid. Structurally distinct due to Pb⁴⁺ oxidation state.
  • Applications : Organic synthesis (e.g., oxidation of alcohols to ketones).
  • Toxicity : Higher oxidative reactivity increases risks of tissue damage and fire hazards .

Lead Sulfide (PbS)

  • Synthesis : Produced via solvent thermal methods using lead acetate basic as a precursor .
  • Properties : Semiconductor with narrow bandgap (0.37 eV), used in infrared detectors and photovoltaic cells.
  • Applications : Optoelectronics, contrasting sharply with lead acetate basic’s analytical roles.
  • Toxicity : Lower solubility reduces acute exposure risks but poses chronic environmental persistence concerns .

Data Tables

Table 1: Chemical and Physical Properties

Compound Molecular Formula CAS No. Solubility Key Structural Features
Lead acetate basic C₄H₁₀O₈Pb₃ 1335-32-6 Limited in water Hydroxide-containing acetate
Lead (II) acetate Pb(CH₃COO)₂·3H₂O 6080-56-4 Highly water-soluble Neutral trihydrate salt
Lead (IV) acetate Pb(C₂H₃O₂)₄ 546-67-8 Soluble in acetic acid Tetravalent lead, strong oxidizer

Research Findings and Key Differences

  • Structural Reactivity : Lead acetate basic’s hydroxide groups enable unique applications in pH adjustment and precipitation, unlike neutral or tetravalent lead acetates .
  • Synthetic Utility: Lead acetate basic serves as a precursor for PbS nanomaterials with controlled morphologies (e.g., six-arm symmetrical structures at 140°C) .
  • Toxicity Hierarchy : Lead (IV) acetate’s oxidative potency and lead acetate basic’s chronic toxicity contrast with PbS’s lower bioaccessibility .

Q & A

Q. How can researchers validate novel applications of Lead Acetate Basic in hybrid nanomaterials?

  • Methodological Answer : Design multi-instrument workflows: combine scanning electron microscopy (SEM) for morphology, X-ray photoelectron spectroscopy (XPS) for surface chemistry, and Brunauer-Emmett-Teller (BET) analysis for porosity. Compare with computational predictions (e.g., COMSOL) to confirm structure-function relationships .

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